molecular formula C10H12N6O6 B4894311 N-[4-[2-[(4-acetamido-1,2,5-oxadiazol-3-yl)oxy]ethoxy]-1,2,5-oxadiazol-3-yl]acetamide

N-[4-[2-[(4-acetamido-1,2,5-oxadiazol-3-yl)oxy]ethoxy]-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B4894311
M. Wt: 312.24 g/mol
InChI Key: FMJNJSAJBLVJEY-UHFFFAOYSA-N
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Description

N-[4-[2-[(4-acetamido-1,2,5-oxadiazol-3-yl)oxy]ethoxy]-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound characterized by the presence of multiple oxadiazole rings and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-[(4-acetamido-1,2,5-oxadiazol-3-yl)oxy]ethoxy]-1,2,5-oxadiazol-3-yl]acetamide typically involves the reaction of 4-acetamido-1,2,5-oxadiazole with ethylene glycol under controlled conditions. The reaction proceeds through a series of steps, including esterification and cyclization, to form the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-[(4-acetamido-1,2,5-oxadiazol-3-yl)oxy]ethoxy]-1,2,5-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole rings into more reactive intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various oxadiazole derivatives and substituted acetamides, which can be further utilized in different applications .

Scientific Research Applications

N-[4-[2-[(4-acetamido-1,2,5-oxadiazol-3-yl)oxy]ethoxy]-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[2-[(4-acetamido-1,2,5-oxadiazol-3-yl)oxy]ethoxy]-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxadiazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[2-[(4-acetamido-1,2,5-oxadiazol-3-yl)oxy]ethoxy]-1,2,5-oxadiazol-3-yl]acetamide is unique due to its specific arrangement of oxadiazole rings and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-[2-[(4-acetamido-1,2,5-oxadiazol-3-yl)oxy]ethoxy]-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O6/c1-5(17)11-7-9(15-21-13-7)19-3-4-20-10-8(12-6(2)18)14-22-16-10/h3-4H2,1-2H3,(H,11,13,17)(H,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJNJSAJBLVJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1OCCOC2=NON=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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